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Compound of Interest

Compound Name: Hexamethylphosphoramide-d18

Cat. No.: B1605895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Hexamethylphosphoramide-d18 (HMPA-d18) is a deuterated polar aprotic solvent and

coordinating agent with unique properties that make it a valuable tool in Nuclear Magnetic

Resonance (NMR) spectroscopy. Its high polarity, excellent solvating power for a wide range of

organic and inorganic compounds, and the presence of a phosphorus atom offer distinct

advantages for reaction monitoring, mechanistic studies, and quantitative analysis. This

document provides detailed application notes and protocols for the effective use of HMPA-d18

in NMR spectroscopy.

Properties of Hexamethylphosphoramide-d18
Hexamethylphosphoramide is a colorless liquid known for its strong Lewis basicity, allowing it

to coordinate with metal cations and other Lewis acids.[1] Its deuterated analogue, HMPA-d18,

retains these properties while minimizing solvent signals in ¹H NMR spectra, making it an

excellent choice for studying analytes with resonances that might otherwise be obscured.[2]

Table 1: Physical and Spectroscopic Properties of Hexamethylphosphoramide (HMPA)
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Property Value Reference

Molecular Formula C₆D₁₈N₃OP

Molecular Weight 197.30 g/mol

Boiling Point 235 °C [3]

Melting Point 7.2 °C [3]

Density 1.020 g/cm³ (at 25 °C) [3]

¹H NMR Chemical Shift

(residual, in CDCl₃)
2.657 ppm [4]

¹³C NMR Chemical Shift (in

CDCl₃)
37.1 ppm

³¹P NMR Chemical Shift (neat) ~23.5 ppm

Applications of HMPA-d18 in NMR Spectroscopy
Co-solvent for Enhancing Solubility and Resolution
HMPA-d18 is an excellent solvent for a variety of compounds, including polymers, gases, and

organometallic complexes.[1] Its high dielectric constant and strong coordinating ability can

help to break up aggregates of polar molecules, leading to sharper NMR signals and improved

spectral resolution.

Mechanistic Studies of Chemical Reactions
The inert nature and high boiling point of HMPA-d18 make it a suitable medium for monitoring

chemical reactions at a range of temperatures.[5] The presence of the ³¹P nucleus provides an

additional spectroscopic handle to probe reaction mechanisms involving phosphorus-

containing reagents or intermediates.

A notable application is in the study of amide bond formation where HMPA can act as a

coupling reagent. The reaction progress can be monitored by ³¹P NMR, allowing for the

identification of key intermediates such as phosphonium salts.[6][7]
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NMR Titration Studies of Host-Guest Interactions
Due to its strong Lewis basicity, HMPA-d18 can be used as a titrant in NMR studies to probe

the interactions between Lewis acidic species and a substrate. This is particularly useful in

organometallic chemistry for characterizing the solvation and aggregation states of lithium

reagents.[8] By monitoring the changes in ¹H, ⁷Li, or ³¹P NMR chemical shifts upon addition of

HMPA-d18, the stoichiometry and thermodynamics of complex formation can be determined.[9]

Internal Standard for Quantitative ³¹P NMR
HMPA has been successfully employed as an internal reference standard in ³¹P NMR for the

quantitative analysis of phosphate additives in food products.[10] Its sharp singlet signal in the

³¹P NMR spectrum, which is well-separated from the signals of common phosphate species,

allows for accurate integration. HMPA-d18 is an even better choice for this application as it

minimizes any potential overlap in the ¹H spectrum. The use of an internal standard like HMPA-

d18 in quantitative NMR (qNMR) allows for the determination of the absolute concentration of

an analyte.[11]

Table 2: Chemical Shifts of HMPA in Various Deuterated Solvents

Deuterated Solvent ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

CDCl₃ 2.60 37.1

Acetone-d₆ 2.58 36.9

CD₃CN 2.55 37.0

Benzene-d₆ 2.22 37.0

DMSO-d₆ 2.51 36.5

Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-

7515.[12]
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General Protocol for NMR Sample Preparation with
HMPA-d18

Analyte Preparation: Weigh 5-25 mg of the solid analyte into a clean, dry vial. For liquid

samples, use approximately 10-30 µL.[13]

Solvent Addition: Add approximately 0.6-0.7 mL of HMPA-d18 to the vial. If HMPA-d18 is

used as a co-solvent, first dissolve the analyte in a primary deuterated solvent (e.g., CDCl₃,

THF-d₈) and then add the desired amount of HMPA-d18.

Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If

necessary, use a sonicator for a brief period.

Filtration: To remove any particulate matter that can degrade spectral quality, filter the

solution through a pipette containing a small plug of glass wool or a syringe filter directly into

a clean, dry 5 mm NMR tube.[13]

Capping and Labeling: Cap the NMR tube and label it clearly.

Sample Preparation Workflow

Weigh Analyte Add HMPA-d18 Dissolve Analyte Filter into NMR Tube Cap and Label

Click to download full resolution via product page

NMR Sample Preparation Workflow

Protocol for Reaction Monitoring using HMPA-d18 and
³¹P NMR
This protocol is adapted from the study of amide bond formation using HMPA as a coupling

reagent.[6][7]

Initial Setup: In a clean, dry NMR tube, dissolve the starting materials (e.g., carboxylic acid

and HMPA-d18) in an appropriate deuterated solvent (e.g., anhydrous CD₂Cl₂).
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Initial Spectrum: Acquire a ³¹P NMR spectrum of the starting materials to establish the initial

chemical shifts. The HMPA-d18 signal will serve as a reference.

Initiate Reaction: Cool the NMR tube to the desired reaction temperature (e.g., 0 °C) in the

NMR spectrometer. Inject the coupling activator (e.g., triphosgene solution in CD₂Cl₂) into

the NMR tube.

Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals to monitor the

disappearance of the HMPA-d18 signal and the appearance of new signals corresponding to

reaction intermediates (e.g., phosphinic carboxylic mixed anhydride) and the final product.

Data Analysis: Integrate the signals of interest at each time point to determine the relative

concentrations of reactants, intermediates, and products, allowing for the determination of

reaction kinetics.

Reaction Monitoring Workflow

Prepare Starting Materials
in HMPA-d18

Acquire Initial ³¹P NMR

Initiate Reaction in NMR Tube

Acquire Time-course ³¹P NMR Spectra

Analyze Spectral Data
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Click to download full resolution via product page

Reaction Monitoring Workflow

Protocol for NMR Titration with HMPA-d18
This protocol is designed for studying the interaction of a Lewis acid (e.g., a lithium salt) with

HMPA-d18.

Sample Preparation: Prepare a stock solution of the analyte (e.g., the lithium salt) of known

concentration in a suitable deuterated solvent (e.g., THF-d₈). Prepare a stock solution of

HMPA-d18 of known concentration in the same solvent.

Initial Spectrum: Transfer a known volume of the analyte solution to an NMR tube and

acquire a reference spectrum (e.g., ⁷Li or ³¹P NMR).

Titration: Add small, precise aliquots of the HMPA-d18 stock solution to the NMR tube. After

each addition, gently mix the solution and allow it to equilibrate.

Spectral Acquisition: Acquire an NMR spectrum after each addition of HMPA-d18.

Data Analysis: Plot the change in chemical shift of the observed nucleus as a function of the

molar ratio of HMPA-d18 to the analyte. This data can be used to determine the binding

stoichiometry and association constant.

Table 3: Example Data for NMR Titration of a Lithium Salt with HMPA

Molar Ratio (HMPA/Li⁺) ⁷Li Chemical Shift (ppm) ³¹P Chemical Shift (ppm)

0 0.50 -

0.5 0.35 24.2

1.0 0.20 24.8

2.0 0.10 25.3

4.0 0.05 25.5
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Note: The above data is illustrative. Actual chemical shifts will depend on the specific lithium

salt, solvent, and temperature.

NMR Titration Workflow

Prepare Analyte and HMPA-d18
Stock Solutions

Acquire Spectrum of Analyte

Add Aliquot of HMPA-d18

Acquire NMR Spectrum

Repeat Addition and Acquisition

Analyze Chemical Shift Changes

Click to download full resolution via product page

NMR Titration Workflow

Protocol for Quantitative ³¹P NMR using HMPA-d18 as an
Internal Standard
This protocol is based on the method for quantifying phosphates.[10]
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Sample Preparation:

Accurately weigh a known amount of the sample to be analyzed into a vial.

Accurately weigh a known amount of HMPA-d18 (internal standard) and add it to the same

vial.

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O with a

buffer to maintain a constant pH).

NMR Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire a quantitative ³¹P NMR spectrum. Key parameters include:

A calibrated 90° pulse.

A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any

phosphorus signal to be quantified.

A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high

precision).[11]

Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Data Processing and Analysis:

Apply appropriate window functions and perform a Fourier transform.

Carefully phase the spectrum and perform a baseline correction.

Integrate the signals for the analyte and the HMPA-d18 internal standard.

Calculate the concentration of the analyte using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:
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C = Concentration

I = Integral value

N = Number of phosphorus nuclei giving rise to the signal

MW = Molecular weight

m = mass

V = Volume of the solvent

IS = Internal Standard (HMPA-d18)

Table 4: Performance Data for Quantitative ³¹P NMR using HMPA as an Internal Standard

Parameter Result

Linearity (Concentration Range) 81-5236 mg P/dm³

Recovery 95-99%

Coefficient of Variation (CV) ≤ 5%

Data adapted from Rzemieniewska, J.; et al. Food Anal. Methods 2018, 11, 230-239.[10]

Safety Considerations
Hexamethylphosphoramide is a suspected carcinogen and should be handled with appropriate

safety precautions.[14] Always work in a well-ventilated fume hood and wear personal

protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet

(SDS) for HMPA-d18 before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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